molecular formula C16H22N2O3S B5220890 1-(4-Piperidin-1-ylsulfonylphenyl)piperidin-2-one

1-(4-Piperidin-1-ylsulfonylphenyl)piperidin-2-one

Cat. No.: B5220890
M. Wt: 322.4 g/mol
InChI Key: UZINUPLPEQUFDF-UHFFFAOYSA-N
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Description

1-(4-Piperidin-1-ylsulfonylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name

1-(4-piperidin-1-ylsulfonylphenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16-6-2-5-13-18(16)14-7-9-15(10-8-14)22(20,21)17-11-3-1-4-12-17/h7-10H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZINUPLPEQUFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Piperidin-1-ylsulfonylphenyl)piperidin-2-one typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including sulfonylation and cyclization, to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

1-(4-Piperidin-1-ylsulfonylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon, sodium hydride, and various oxidizing and reducing agents. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperidines. These products can have significant applications in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action of 1-(4-Piperidin-1-ylsulfonylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

1-(4-Piperidin-1-ylsulfonylphenyl)piperidin-2-one is unique due to its specific sulfonylphenyl and piperidinone moieties, which confer distinct chemical and biological properties. These structural features make it a valuable compound for drug development and other scientific research applications .

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